![molecular formula C13H15NO4 B2376646 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid CAS No. 1404686-45-8](/img/structure/B2376646.png)
2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid
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Description
2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid, commonly known as ACPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ACPAA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic effects. In
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
Another potential application of this compound could be in the protodeboronation of pinacol boronic esters . Protodeboronation is a process where the boron moiety is removed from an organoboron compound. This process is particularly useful when the boron moiety needs to be removed at the end of a synthetic sequence .
Biological Processes and Therapeutic Applications
This compound exhibits fascinating properties that aid in studying biological processes and developing potential therapeutic applications. However, the specific details of these applications are not provided in the source.
properties
IUPAC Name |
2-[acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(15)14(10-4-5-10)12(13(17)18)9-2-6-11(16)7-3-9/h2-3,6-7,10,12,16H,4-5H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNJUNURWQEFAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C(C2=CC=C(C=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid |
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